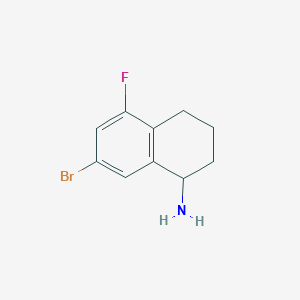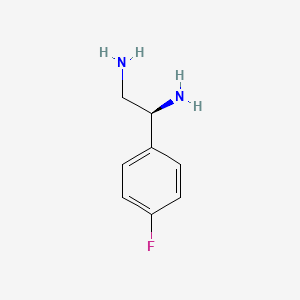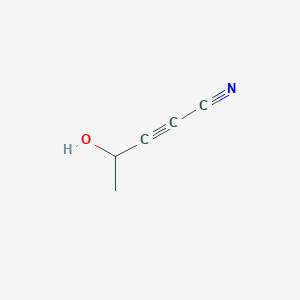
4-Hydroxypent-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypent-2-ynenitrile is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pent-2-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxypent-2-ynenitrile can be synthesized through various methods. One common approach involves the nucleophilic addition of cyanide ions to an appropriate alkyne precursor. The reaction typically requires a base to deprotonate the alkyne, facilitating the nucleophilic attack by the cyanide ion .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxypent-2-ynenitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as ethane-1,2-dithiol, leading to the formation of intermediate products that undergo further transformations.
Isomerization: The compound can undergo isomeric transformations, especially in the presence of specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., ethane-1,2-dithiol), and solvents (e.g., ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the nucleophilic addition of ethane-1,2-dithiol can lead to the formation of 1,3-dithiolane derivatives .
Applications De Recherche Scientifique
4-Hydroxypent-2-ynenitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Hydroxypent-2-ynenitrile involves its ability to undergo nucleophilic addition reactions. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various intermediate products. These intermediates can further react to form stable compounds with potential biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hydroxypent-2-ynenitrile include other nitriles and alkynes, such as:
- 4-Hydroxybut-2-ynenitrile
- 4-Hydroxy-4-methylpent-2-ynenitrile
- Pent-2-ynenitrile
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule.
Propriétés
Numéro CAS |
32837-37-9 |
|---|---|
Formule moléculaire |
C5H5NO |
Poids moléculaire |
95.10 g/mol |
Nom IUPAC |
4-hydroxypent-2-ynenitrile |
InChI |
InChI=1S/C5H5NO/c1-5(7)3-2-4-6/h5,7H,1H3 |
Clé InChI |
AUYWDKZKWBELCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


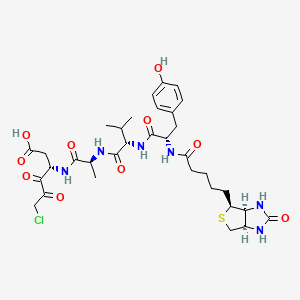
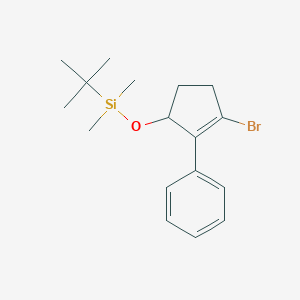
![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
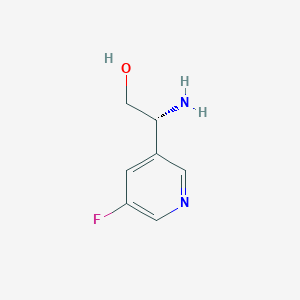
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)

![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
